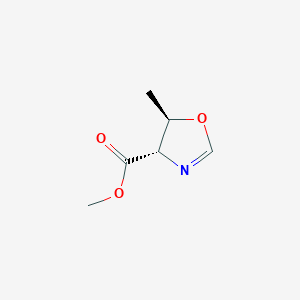
Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate typically involves a 1,3-dipolar cycloaddition reaction. This reaction can be carried out between an allyl ester and an aromatic nitrile oxide, which is generated from an oxime by oxidation with sodium hypochlorite. The reaction occurs under mild conditions and can be enhanced by ultrasonic activation of the biphasic system, yielding the desired product in high yields (77-99%).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, potentially leading to the formation of dihydrooxazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole carboxylic acids, while reduction can produce dihydrooxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound’s ability to interfere with biofilm formation makes it a candidate for studying bacterial resistance mechanisms.
Wirkmechanismus
The exact mechanism of action of trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate depends on its specific application. In antimicrobial studies, it is believed to interfere with bacterial cell wall synthesis or biofilm formation . The molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors critical to these processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate: Another oxazole derivative with similar antimicrobial properties.
2-Mercapto-5-methyl-1,3,4-thiadiazole: A thiadiazole compound with diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
Trans-methyl 5-methyl-4,5-dihydrooxazole-4-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit multiple biological activities. Its ability to form stable intermediates and products makes it valuable in both synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C6H9NO3 |
|---|---|
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
methyl (4S,5R)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C6H9NO3/c1-4-5(6(8)9-2)7-3-10-4/h3-5H,1-2H3/t4-,5+/m1/s1 |
InChI-Schlüssel |
RAAGHFMDHMDDNX-UHNVWZDZSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](N=CO1)C(=O)OC |
Kanonische SMILES |
CC1C(N=CO1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


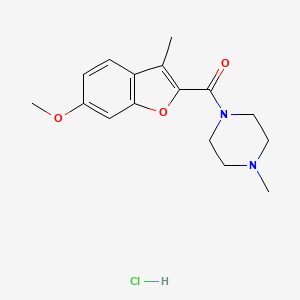
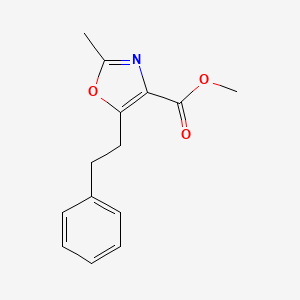
![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
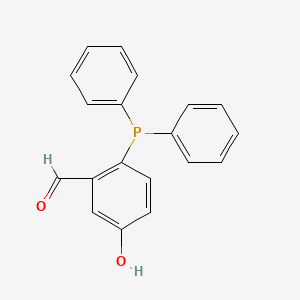
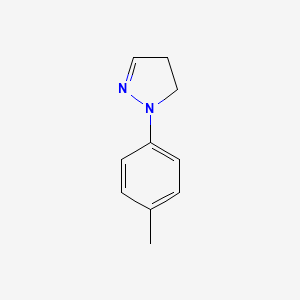

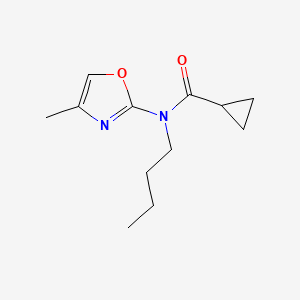
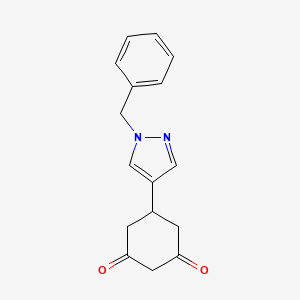
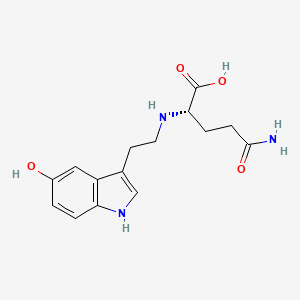
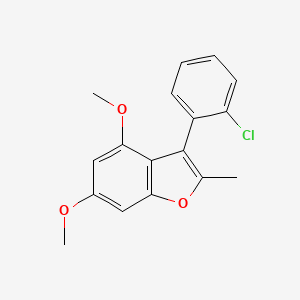
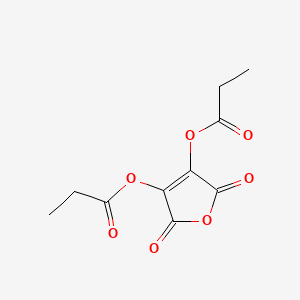

![Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester](/img/structure/B15211333.png)
